N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
Unfortunately, I couldn’t find a specific description for the exact compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide”. However, compounds with similar structures, such as “N-(benzo[d][1,3]dioxol-5-ylmethyl)- 4-methylaniline” and “2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine”, have been studied12.
Synthesis Analysis
I couldn’t find a specific synthesis process for the exact compound. However, similar compounds have been synthesized using various methods3.Molecular Structure Analysis
The molecular structure of the compound could not be found in the available data. However, similar compounds have been analyzed43.Chemical Reactions Analysis
The specific chemical reactions involving the compound could not be found in the available data. However, similar compounds have been involved in various reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound could not be found in the available data. However, similar compounds have been analyzed16.Scientific Research Applications
Cancer Chemotherapy and Malaria Treatment
Compounds with furan and thiophene moieties, similar to those present in the specified chemical, have been studied for their potential use in cancer chemotherapy and malaria treatment. For example, non-symmetrical furan amidines and their analogs with thiophene substitutions have shown inhibition of the enzyme NQO2, which is of interest in cancer chemotherapy. Analogues with oxazole-amidine inhibited the growth of Plasmodium falciparum, suggesting potential applications in malaria treatment (Alnabulsi et al., 2018).
Anticancer Activity
Hydroxyl-containing benzothiophene analogs, structurally similar to the specified compound, have demonstrated selectivity towards laryngeal cancer cells, indicating a potential avenue for anticancer activity research. These compounds were found to enhance antioxidant enzyme activity and induce apoptosis in cancer cells, highlighting their potential as anticancer agents (Haridevamuthu et al., 2023).
Anti-Inflammatory and Antioxidant Properties
Celecoxib derivatives, which share structural similarities with the compound , especially in terms of heterocyclic and aromatic components, have been investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide could potentially have similar pharmacological properties (Küçükgüzel et al., 2013).
Photoinduced Oxidative Annulation
The structural components of this compound suggest potential utility in photoinduced oxidative annulation reactions, leading to the synthesis of highly functionalized polyheterocyclic compounds. Studies on furan and thiophene derivatives have demonstrated their applicability in creating complex organic molecules through photoinduced reactions, which could be relevant for the development of new materials or pharmaceuticals (Zhang et al., 2017).
Corrosion Inhibition
Amino acid compounds with furan components have been studied as corrosion inhibitors for steel in acidic solutions, indicating that similar structures, including N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide, may also serve in protecting metals from corrosion. This application is significant in industries where metal preservation is critical (Yadav, Sarkar, & Purkait, 2015).
Safety And Hazards
The safety and hazards associated with the compound could not be found in the available data.
Future Directions
The future directions for the research on the compound could not be found in the available data. However, similar compounds have shown potential for further research78.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c23-18(15-2-1-7-26-15)17-6-4-13(29-17)10-22-20(25)19(24)21-9-12-3-5-14-16(8-12)28-11-27-14/h1-8,18,23H,9-11H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPMWPQTXIBGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide |
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